molecular formula C11H13ClN2S B2981316 N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 380346-27-0

N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B2981316
CAS RN: 380346-27-0
M. Wt: 240.75
InChI Key: NGTRUJXCTVJOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Chloro-4-methylphenyl)acetamide” is a compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol . Another related compound is “N-(3-chloro-4-methylphenyl)hydroxylamine” with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol .


Synthesis Analysis

A new synthesis of “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .


Chemical Reactions Analysis

The designing of “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was based on the structure of K-Ras protein, and the related groups were replaced by bioisosteres to improve the affinity and selectivity .


Physical And Chemical Properties Analysis

“N-(3-Chloro-4-methylphenyl)acetamide” has a molecular weight of 183.63 g/mol, and its computed properties include an XLogP3 of 2.7, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study conducted by Uwabagira, Sarojini, and Poojary (2018) discussed the synthesis of a related compound, "N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine", through the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under specific conditions. The in vitro antibacterial activity of the synthesized compound against Staphylococcus aureus and Chromobacterium violaceum was evaluated, indicating potential for antimicrobial applications (Uwabagira, Sarojini, & Poojary, 2018).

Antimicrobial and Cytotoxic Activity

Further, the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated antimicrobial activities. This compound, through a series of reactions, yielded derivatives with moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting the versatility of thiazole derivatives in developing antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Anti-inflammatory and Analgesic Activities

Another research explored the synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles, demonstrating promising anti-inflammatory and analgesic activities. Compounds within this study showed significant anti-inflammatory and analgesic effects, with one particular compound outperforming phenylbutazone in ulcerogenic activity, which suggests these derivatives' potential in developing anti-inflammatory and pain management drugs (Bhati & Kumar, 2008).

Antitumor Activities

The antitumor activities of 2-(4-acylaminophenyl)benzothiazoles were investigated for their potent and selective effects against various cancer cell lines. This study elucidates the crucial role of metabolism in the antitumor mechanism of benzothiazoles, highlighting the significance of N-acetylation and oxidation in biotransformation processes. Such insights are vital for understanding the molecular basis of these compounds' antitumor activities and developing novel cancer therapies (Chua et al., 1999).

Mechanism of Action

The compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” can inhibit A549 cell proliferation with the mechanism of blocking K-Ras G12V protein and effector proteins interactions through the apoptotic pathway .

Safety and Hazards

The safety data sheet for “3-Chloro-4-methylphenyl isocyanate” indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2S/c1-8-3-4-9(7-10(8)12)14-11-13-5-2-6-15-11/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTRUJXCTVJOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NCCCS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322446
Record name N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672334
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

380346-27-0
Record name N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.